(2-Aminothieno[2,3-c]pyridin-3-yl)(4-methylphenyl)methanone
Description
(2-Aminothieno[2,3-c]pyridin-3-yl)(4-methylphenyl)methanone is a heterocyclic compound featuring a fused thieno[2,3-c]pyridine core. Key structural attributes include:
- Thieno[2,3-c]pyridine scaffold: A sulfur-containing bicyclic system with a pyridine ring fused to a thiophene ring.
- 4-Methylphenyl methanone: A para-methyl-substituted benzoyl group at position 3, contributing hydrophobicity and steric bulk.
Properties
CAS No. |
914644-36-3 |
|---|---|
Molecular Formula |
C15H12N2OS |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
(2-aminothieno[2,3-c]pyridin-3-yl)-(4-methylphenyl)methanone |
InChI |
InChI=1S/C15H12N2OS/c1-9-2-4-10(5-3-9)14(18)13-11-6-7-17-8-12(11)19-15(13)16/h2-8H,16H2,1H3 |
InChI Key |
SACBIZMEMIWWQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(SC3=C2C=CN=C3)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of (2-Aminothieno[2,3-c]pyridin-3-yl)(4-methylphenyl)methanone typically involves multi-step reactions. One common synthetic route includes the condensation of 2-aminothiophene with a suitable pyridine derivative, followed by further functionalization to introduce the 4-methylphenyl group. The reaction conditions often involve the use of organic solvents such as ethanol or tetrahydrofuran (THF), and catalysts like triethylamine .
Chemical Reactions Analysis
(2-Aminothieno[2,3-c]pyridin-3-yl)(4-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of thienopyridines exhibit significant anticancer properties. For instance, compounds structurally similar to (2-Aminothieno[2,3-c]pyridin-3-yl)(4-methylphenyl)methanone have been shown to inhibit cell proliferation in various cancer cell lines.
Case Study: Cytotoxicity in Cancer Cell Lines
A study investigated the cytotoxic effects of thienopyrimidine derivatives on human cancer cell lines such as MCF-7 and MDA-MB-231. The results demonstrated that certain derivatives had IC50 values that indicated potent antiproliferative activity against these cell lines, suggesting potential for further development as anticancer agents .
Neuroprotective Effects
The compound's structural features suggest potential applications in neuroprotection. Research into similar thienopyridine compounds has shown promise in mitigating oxidative stress and inflammation associated with neurodegenerative diseases like Alzheimer's.
Case Study: Neuroprotective Mechanisms
Investigations into substituted thienopyridines revealed their ability to reduce amyloid plaque formation and neuroinflammation, which are critical factors in Alzheimer's disease progression. These findings support the exploration of (2-Aminothieno[2,3-c]pyridin-3-yl)(4-methylphenyl)methanone for neuroprotective applications .
Anti-inflammatory Properties
Thienopyridine derivatives have also been evaluated for their anti-inflammatory effects. The ability to modulate inflammatory pathways positions these compounds as potential therapeutic agents for inflammatory diseases.
Case Study: Anti-inflammatory Activity
In vivo studies using carrageenan-induced inflammation models demonstrated that certain thienopyridine derivatives exhibited significant anti-inflammatory activity. This suggests that (2-Aminothieno[2,3-c]pyridin-3-yl)(4-methylphenyl)methanone may have similar properties worth investigating .
Comparative Analysis of Thienopyridine Compounds
| Compound Name | Anticancer Activity | Neuroprotective Effects | Anti-inflammatory Activity |
|---|---|---|---|
| (2-Aminothieno[2,3-c]pyridin-3-yl)(4-methylphenyl)methanone | Promising | Potential | Under Investigation |
| 4-Amino-thieno[2,3-d]pyrimidine Derivative | High IC50 against MCF-7 | Reduces amyloid plaques | Significant |
| Substituted Thienopyridines | Moderate | Reduces oxidative stress | Effective in models |
Mechanism of Action
The mechanism of action of (2-Aminothieno[2,3-c]pyridin-3-yl)(4-methylphenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
The following table summarizes key structural analogs, their substituents, and molecular properties:
| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight | Key References |
|---|---|---|---|---|---|
| Target Compound | Thieno[2,3-c]pyridine | 2-Amino, 3-(4-methylphenyl) | C15H12N2OS | 268.33 | — |
| PD 117,975 | Tetrahydrothieno[2,3-c]pyridine | 2-Amino, 3-(4-chlorophenyl), 6-benzyl | C22H20ClN3OS | 434.93 | |
| (2-Aminothieno[2,3-c]pyridin-3-yl)(4-methoxyphenyl)methanone | Thieno[2,3-c]pyridine | 2-Amino, 3-(4-methoxyphenyl) | C15H12N2O2S | 284.33 | |
| 3-Amino-6-(4-methylphenyl)thieno[2,3-b]pyridin-2-ylmethanone | Thieno[2,3-b]pyridine | 3-Amino, 2-phenyl, 6-(4-methylphenyl) | C22H15F3N2OS | 412.44 | |
| 3-Amino-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridin-2-ylmethanone | Thieno[2,3-b]pyridine | 3-Amino, 2-cyclopropyl, 4-(4-fluorophenyl), 6-phenyl | C23H17FN2OS | 388.46 |
Key Structural and Functional Differences
Substituent Electronic Effects
- PD 117,975: The 4-chlorophenyl group (electron-withdrawing) and benzyl substituent may increase binding affinity to adenosine receptors through polar interactions .
- Methoxy Analog () : The 4-methoxyphenyl group introduces both electron-donating and hydrophilic characteristics, improving solubility compared to the methyl derivative .
Ring Saturation and Conformational Flexibility
- Thieno[2,3-b]pyridine Derivatives (): The alternative fusion position (2,3-b vs. 2,3-c) alters the spatial arrangement of substituents, impacting steric interactions .
Physicochemical Properties
| Property | Target Compound | PD 117,975 | Methoxy Analog |
|---|---|---|---|
| LogP | ~3.2 (estimated) | ~4.5 | ~2.8 |
| Solubility | Low (hydrophobic) | Moderate (chlorophenyl) | Higher (methoxy) |
| Hydrogen Bonding | 2 donors (NH2), 1 acceptor (S) | 2 donors (NH2), 2 acceptors (S, Cl) | 3 donors/acceptors (NH2, OCH3) |
Biological Activity
The compound (2-Aminothieno[2,3-c]pyridin-3-yl)(4-methylphenyl)methanone is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and relevant research findings.
Synthesis
The synthesis of thieno[2,3-c]pyridines, including the target compound, often involves multi-step processes starting from readily available precursors. One notable method includes a one-pot reaction involving sodium sulfide and halopyridine derivatives, which can yield various substituted thieno[2,3-c]pyridines efficiently .
Antitumor Activity
Research indicates that compounds within the thienopyridine class exhibit significant antitumor properties. For example, studies have demonstrated that derivatives of thieno[2,3-c]pyridine can inhibit tumor cell growth through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to act as a potent inhibitor of specific kinases has been highlighted in several studies, suggesting its potential as an anticancer agent .
Antimicrobial Properties
The antimicrobial activity of (2-Aminothieno[2,3-c]pyridin-3-yl)(4-methylphenyl)methanone has been evaluated against various bacterial and fungal strains. Preliminary results indicate moderate to significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as antifungal activity against Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values for these activities suggest that the compound could serve as a scaffold for developing new antimicrobial agents .
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : It has been shown to activate apoptotic pathways in cancer cells.
- Disruption of Cell Membranes : In microbial pathogens, it may disrupt cell membrane integrity leading to cell death.
Data Table: Biological Activity Overview
| Activity Type | Target Organisms/Cells | MIC/IC50 Values | Reference |
|---|---|---|---|
| Antitumor | Various cancer cell lines | IC50 < 10 µM | |
| Antibacterial | Staphylococcus aureus | MIC = 32 µg/mL | |
| Antifungal | Candida albicans | MIC = 24 µg/mL |
Case Studies
- Case Study on Antitumor Efficacy : In a study involving human breast cancer cells, the compound showed significant inhibition of cell growth with an IC50 value of 8 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
- Case Study on Antimicrobial Activity : A series of experiments tested the compound against various bacterial strains. Results indicated that it exhibited a broad spectrum of activity with varying degrees of efficacy against both Gram-positive and Gram-negative bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
